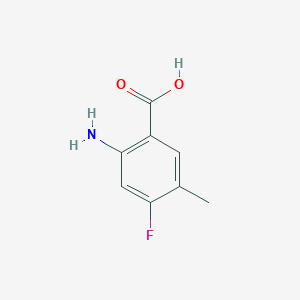

2-Amino-4-fluoro-5-methylbenzoic acid

Description

BenchChem offers high-quality 2-Amino-4-fluoro-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-fluoro-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQITUOSOSGFGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738768 | |

| Record name | 2-Amino-4-fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637347-83-2 | |

| Record name | 2-Amino-4-fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Amino-4-fluoro-5-methylbenzoic acid

Executive Summary: 2-Amino-4-fluoro-5-methylbenzoic acid is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group, a deactivating but sterically small fluorine atom, and a methyl group, makes it an attractive scaffold for the synthesis of novel pharmaceutical agents and functional materials. Accurate and unambiguous structural confirmation is paramount for any downstream application, necessitating a thorough spectroscopic analysis.

This technical guide serves as an in-depth resource for researchers, chemists, and drug development professionals on the structural elucidation of 2-Amino-4-fluoro-5-methylbenzoic acid using modern spectroscopic techniques. While publicly available, complete experimental spectra for this specific molecule are limited, this document provides a robust, predictive analysis grounded in the fundamental principles of spectroscopy and supported by data from structurally analogous compounds. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide provides field-proven, step-by-step protocols for data acquisition, ensuring that researchers can generate high-quality, reliable data for this compound and its derivatives. The causality behind experimental choices is explained, empowering the user to not only follow procedures but also to understand and adapt them.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The arrangement of functional groups and substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the spectroscopic output.

Caption: Molecular structure of 2-Amino-4-fluoro-5-methylbenzoic acid.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| IUPAC Name | 2-Amino-4-fluoro-5-methylbenzoic acid |

| CAS Number | Not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 2-Amino-4-fluoro-5-methylbenzoic acid, both ¹H and ¹³C NMR will yield critical data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will account for all unique hydrogen atoms in the molecule. The electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing fluoro (-F) and carboxylic acid (-COOH) groups, will significantly influence the chemical shifts of the aromatic protons.

Causality in Predictions:

-

Aromatic Protons (H-3, H-6): We expect two distinct signals in the aromatic region. The proton at C-6 (ortho to the strongly electron-donating -NH₂ group) will be shifted upfield (lower ppm). The proton at C-3 (ortho to the -NH₂ group but also meta to the -F) will also be upfield. The fluorine atom will introduce through-bond coupling (J-coupling) to nearby protons, primarily H-3 (³JHF) and potentially a weaker coupling to the methyl protons.

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield (>10 ppm), also subject to exchange and hydrogen bonding.

-

Methyl Protons (-CH₃): A sharp singlet is expected in the aliphatic region (~2.0-2.5 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| -COOH | > 12.0 | broad s | - | Exchangeable with D₂O. Shift is solvent dependent. |

| H-6 | 7.5 - 7.8 | d | JHH ≈ 8-9 | Downfield due to proximity to the -COOH group. |

| H-3 | 6.5 - 6.8 | d | JHF ≈ 8-10 | Upfield due to ortho -NH₂ group. Coupled to Fluorine. |

| -NH₂ | 4.5 - 5.5 | broad s | - | Exchangeable with D₂O. Shift is solvent dependent. |

| -CH₃ | 2.1 - 2.4 | s | - | Standard aromatic methyl group region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment and the direct attachment of electronegative atoms like fluorine.

Causality in Predictions:

-

C-F Coupling: The most notable feature will be the large one-bond carbon-fluorine coupling (¹JCF) for C-4, resulting in a doublet. Smaller two- and three-bond couplings (²JCF, ³JCF) will also be observed for C-3, C-5, and potentially C-2.

-

Substituent Effects: The -NH₂ group will cause a significant upfield shift for the carbon it is attached to (C-2) and the ortho/para positions. The -COOH and -F groups will cause downfield shifts for the carbons they are attached to (C-1 and C-4, respectively).

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Notes |

| C=O | 168 - 172 | s | Typical carboxylic acid chemical shift. |

| C-4 | 155 - 160 | d (¹JCF ≈ 240-250 Hz) | Large downfield shift and coupling due to attached Fluorine. |

| C-2 | 145 - 150 | d (³JCF ≈ 3-5 Hz) | Downfield shift due to attached -NH₂. |

| C-6 | 130 - 135 | s | |

| C-5 | 120 - 125 | d (²JCF ≈ 15-20 Hz) | |

| C-1 | 115 - 120 | s | |

| C-3 | 110 - 115 | d (²JCF ≈ 20-25 Hz) | |

| -CH₃ | 15 - 20 | s | Typical aromatic methyl group shift. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 10-15 mg of 2-Amino-4-fluoro-5-methylbenzoic acid directly into a clean, dry NMR tube.

-

Add ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and allows for the observation of exchangeable protons from the -NH₂ and -COOH groups.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30° or 45° pulse angle to ensure quantitative reliability if needed, with a relaxation delay (d1) of at least 2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra correctly.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H signals and pick peaks for both spectra.

-

An In-Depth Technical Guide to 2-Amino-4-fluoro-5-methylbenzoic Acid: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-fluoro-5-methylbenzoic acid, a fluorinated anthranilic acid derivative. Although direct historical accounts of its discovery are not extensively documented, this guide constructs a scientific narrative based on the well-established chemistry of analogous compounds. We delve into a plausible synthetic pathway, leveraging established methodologies for the preparation of polysubstituted benzoic acids. Furthermore, we explore the potential physicochemical properties and diverse applications of this molecule, particularly within the realms of pharmaceutical research and materials science, drawing parallels from structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this promising chemical entity.

Introduction: The Significance of Fluorinated Anthranilic Acids

Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The incorporation of fluorine into organic molecules is a widely employed strategy in drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties.[2][3][4] The strategic placement of a fluorine atom, as seen in 2-Amino-4-fluoro-5-methylbenzoic acid, can significantly influence the electronic and conformational landscape of the molecule, making it an attractive building block for the synthesis of novel bioactive compounds.

Derivatives of anthranilic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] They serve as key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[5] This guide focuses on the specific, yet sparsely documented, 2-Amino-4-fluoro-5-methylbenzoic acid, providing a scientifically inferred pathway to its synthesis and exploring its potential utility.

Retrosynthetic Analysis and Proposed Synthesis

Caption: Retrosynthetic analysis of 2-Amino-4-fluoro-5-methylbenzoic acid.

Based on this retrosynthesis, a multi-step forward synthesis can be proposed, starting from a commercially available material.

Proposed Synthetic Pathway

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

In Silico Architectures: A Technical Guide to the Theoretical and Computational Profiling of Fluorobenzoic Acids

[1]

Executive Summary

This technical guide delineates the computational frameworks required to analyze fluorobenzoic acids (FBAs), a critical scaffold in medicinal chemistry and crystal engineering.[1][2] Moving beyond basic characterization, this document establishes a self-validating in silico workflow for predicting thermodynamic stability, vibrational signatures, and acidity constants (pKa).[1][2] It is designed for researchers leveraging Density Functional Theory (DFT) to optimize fluorinated drug intermediates.[1][2]

The Fluorine Effect: Electronic & Structural Imperatives

The strategic introduction of fluorine into the benzoic acid motif alters the molecular landscape through three primary mechanisms:

-

Electronic Polarization: The high electronegativity of fluorine (

) induces strong inductive effects ( -

Conformational Locking: In ortho-fluorobenzoic acids, the proximity of the fluorine atom to the carbonyl oxygen or hydroxyl group imposes rotational barriers, often locking the carboxyl group into specific planar conformations due to intramolecular hydrogen bonding or electrostatic repulsion.[1][2]

-

Metabolic Shielding: The strength of the

bond (

Computational Methodology & Protocols

The Standard Model: DFT Benchmarking

For FBAs, the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is the industry standard.[1][2] This combination balances computational cost with high accuracy for reproducing bond lengths and vibrational frequencies.[1]

Protocol 1: Geometry Optimization & Vibrational Analysis

-

Objective: Obtain the global minimum structure and confirm it via frequency analysis.

-

Causality: The "++" diffuse functions are non-negotiable for FBAs because the anionic forms (conjugate bases) involve diffuse electron clouds over the carboxylate group.[1][2]

Step-by-Step Workflow:

-

Initial Guess: Construct the FBA monomer. For ortho-isomers, generate two rotamers (hydroxyl proton pointing towards or away from Fluorine) to locate the global minimum.[1][2]

-

Optimization: Run Opt job at B3LYP/6-311++G(d,p) level.[1][2]

-

Constraint: Ensure Tight convergence criteria to prevent imaginary frequencies in low-barrier rotational modes.

-

-

Frequency Check: Run Freq.[1]

-

Validation: 0 imaginary frequencies for minima; 1 imaginary frequency for Transition States (TS).

-

Output: Extract Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections (

,

-

-

Scaling: Apply a scaling factor (typically ~0.967 for B3LYP) to harmonic frequencies to align with experimental FT-IR data.

Acidity Prediction (pKa) Workflow

Direct calculation of pKa is error-prone.[1][2] The most reliable method employs a Thermodynamic Cycle combined with an implicit solvation model (SMD).[1][2]

Protocol 2: The Thermodynamic Cycle Approach

To calculate the pKa of an acid

Where:

Experimental Value:

Figure 1: Thermodynamic cycle for pKa calculation. Gas phase energies are calculated via DFT; solvation energies via the SMD model.[1]

Structural & Vibrational Analysis

Isomer Stability and The Ortho-Effect

Theoretical studies reveal distinct stability trends based on fluorine positioning.[1][2] The ortho-fluorobenzoic acid exhibits a unique "locking" mechanism.[1][2]

-

Intramolecular Interaction: In o-fluorobenzoic acid, a weak intramolecular hydrogen bond (

) or electrostatic repulsion ( -

Rotational Barriers: DFT scans of the

dihedral angle show higher rotational barriers for ortho isomers compared to meta or para, impacting their ability to fit into enzyme binding pockets.[1][2]

Vibrational Signatures (IR/Raman)

Vibrational analysis is the primary method for validating calculated structures against experimental samples.[1][2]

| Vibrational Mode | Approx.[1][2][3] Exp. Freq ( | DFT Trend (F-Substitution) | Mechanistic Insight |

| 3550 - 3580 (Monomer) | Red-shift in dimers | Formation of cyclic dimers lowers force constant. | |

| 1680 - 1720 | Blue-shift with F | ||

| 1100 - 1250 | Highly intense | Coupled with ring deformations; distinct fingerprint for isomers.[1] |

Key Technical Note: In the solid state, FBAs exist almost exclusively as cyclic dimers.[1][2] Gas-phase DFT calculations of monomers will not match solid-state IR spectra (KBr pellet) unless the dimer structure is explicitly modeled.[2]

Non-Covalent Interactions & Drug Design[1][2]

The Carboxylic Dimer Motif

Fluorobenzoic acids are potent co-formers for co-crystals.[1][2] The stability of the homodimer (FBA-FBA) vs. the heterodimer (Drug-FBA) is the deciding factor in solubility enhancement.[2]

Visualization of Interaction Logic:

Figure 2: Competitive dimerization pathways in crystal engineering. The FBA homodimer is the thermodynamic sink that must be overcome to form drug co-crystals.[1]

Case Study: Naftopidil Solubility

Recent computational studies have demonstrated that 2,4,5-trifluorobenzoic acid is an optimal salt former for the drug Naftopidil.[1][2]

-

Mechanism: The specific arrangement of fluorine atoms creates a hydrophobic region that aligns with the drug's lipophilic pockets, while the carboxylic acid forms a robust H-bond with the drug's basic nitrogen.[1][2]

-

Validation: Hirshfeld surface analysis (calculated from crystal structures) confirms that

and

References

-

University of Texas Rio Grande Valley. (2023).[1][2] Conformational landscapes of symmetrically fluorine-substituted benzoic acids. ScholarWorks @ UTRGV.[1][2] Retrieved from [Link]

-

Journal of Chemistry Letters. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Retrieved from [Link]

-

Royal Society of Chemistry. (2020).[1][2] Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications.[1][2] Retrieved from [Link]

-

Scientific Research Publishing. (2012). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Retrieved from [Link]

potential research applications of "2-Amino-4-fluoro-5-methylbenzoic acid"

Executive Summary

In the landscape of precision oncology and heterocyclic chemistry, 2-Amino-4-fluoro-5-methylbenzoic acid (CAS 637347-83-2) has emerged as a high-value pharmacophore scaffold. Unlike generic anthranilic acid derivatives, this specific regio-isomer provides a unique "lock-and-key" substitution pattern—placing a metabolic blocker (Fluorine) and a hydrophobic anchor (Methyl) at positions that translate directly to the critical 7- and 6-positions of quinazoline-based kinase inhibitors.

This technical guide outlines the chemical rationale, synthetic pathways, and experimental protocols required to leverage this scaffold for the development of EGFR/HER2 inhibitors and novel benzodiazepines .

Chemical Profile & Reactivity Analysis

The utility of 2-Amino-4-fluoro-5-methylbenzoic acid lies in its orthogonal reactivity and specific electronic distribution.

-

Regiochemical Mapping:

-

C1 (Carboxyl): Precursor to the C4-position of quinazolines (the "hinge-binding" region).

-

C2 (Amino): Precursor to the N1-position of quinazolines.

-

C4 (Fluoro): Translates to the C7-position in fused heterocycles. This is a strategic location for blocking Phase I metabolic hydroxylation.

-

C5 (Methyl): Translates to the C6-position in fused heterocycles. This methyl group often sits in the solvent-exposed region or hydrophobic pocket of ATP-binding sites, improving ligand residence time.

-

-

Electronic Effects: The para-relationship between the electron-withdrawing Fluorine and the Amino group slightly reduces the nucleophilicity of the amine compared to non-fluorinated analogs (pKa shift). However, the electron-donating Methyl group at the meta position partially compensates for this, maintaining sufficient reactivity for cyclization reactions (e.g., with formamide or urea) without requiring harsh forcing conditions.

Primary Application: Next-Generation Kinase Inhibitors

The most potent application of this scaffold is in the synthesis of 4-anilinoquinazolines , a class of drugs dominating the treatment of NSCLC (Non-Small Cell Lung Cancer).

The "Scaffold Hopping" Strategy

First-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib) utilize a 6,7-bis(alkoxy) substitution pattern. While effective, these ether linkages are metabolic soft spots (O-dealkylation). Replacing the 6,7-dialkoxy core with a 7-fluoro-6-methyl core (derived from our target acid) offers two distinct advantages:

-

Metabolic Hardening: The C-F bond is metabolically inert, preventing rapid clearance via CYP450 oxidation.

-

Steric Optimization: The Methyl group (Volume ~24 ų) is smaller than a Methoxy group (Volume ~31 ų), allowing the inhibitor to fit into mutated kinase pockets (e.g., T790M) where steric clashes might otherwise occur.

Target Molecule: 7-Fluoro-6-methylquinazolin-4(3H)-one This intermediate is the gateway to 4-chloro-derivatives, which are subsequently coupled with anilines to form the active drug.

Experimental Protocols

The following protocols describe the conversion of 2-Amino-4-fluoro-5-methylbenzoic acid into the active 4-chloroquinazoline building block.

Protocol A: "One-Pot" Cyclization to Quinazolinone

Rationale: Direct condensation with formamide is preferred over the urea method for atom economy and yield.

-

Reagents:

-

2-Amino-4-fluoro-5-methylbenzoic acid (1.0 eq)[1]

-

Formamide (5.0 eq, serves as solvent and reagent)

-

Ammonium acetate (0.1 eq, catalyst)

-

-

Procedure:

-

Charge a round-bottom flask with the starting acid and formamide.

-

Heat the mixture to 140–150°C for 6–8 hours. Note: Monitor via TLC/LCMS. The disappearance of the acid peak and appearance of the [M+1] = 179.17 peak confirms cyclization.

-

Cool the reaction mixture to room temperature.

-

Pour the solution into ice-cold water (10x volume). The product, 7-fluoro-6-methylquinazolin-4(3H)-one , will precipitate as a white/off-white solid.

-

Filter, wash with water and cold ethanol, and dry under vacuum.

-

Yield Expectation: 85–92%.

-

Protocol B: Chlorination (Activation of the Scaffold)

Rationale: Converting the tautomeric hydroxyl group to a chloride creates the electrophile necessary for attaching the specificity-determining aniline tail.

-

Reagents:

-

7-Fluoro-6-methylquinazolin-4(3H)-one (1.0 eq)

-

Thionyl Chloride (SOCl2) or Phosphorus Oxychloride (POCl3) (Excess, solvent)

-

DMF (Catalytic drops)

-

-

Procedure:

-

Suspend the quinazolinone in POCl3 under an inert atmosphere (N2).

-

Add catalytic DMF.

-

Reflux at 105°C for 3–4 hours until the solution becomes clear.

-

Critical Step: Evaporate excess POCl3 under reduced pressure completely (azeotrope with toluene if necessary) to prevent hydrolysis during workup.

-

Dissolve residue in DCM and wash rapidly with cold saturated NaHCO3.

-

Isolate 4-chloro-7-fluoro-6-methylquinazoline .

-

Storage: Use immediately or store under Argon at -20°C (moisture sensitive).

-

Visualization of Strategic Pathways

The following diagram illustrates the transformation logic, mapping the raw material to high-value drug targets.

Figure 1: Synthetic flowchart demonstrating the conversion of the anthranilic acid scaffold into bioactive kinase inhibitors and benzodiazepines.

Emerging Applications: Benzodiazepines

Beyond kinase inhibitors, recent patent literature (CN111727190A) identifies this acid as a precursor for pyridyl-imidazolo-benzodiazepines .

-

Workflow: The acid is converted to the corresponding isatoic anhydride (using triphosgene), which then undergoes ring-opening with amino acids or linkers to form the 7-membered benzodiazepine ring.

-

Therapeutic Area: Anesthesia (remimazolam analogs) and CNS modulation. The 8-fluoro-7-methyl substitution on the benzodiazepine ring (derived from the 4-F, 5-Me acid) modulates receptor affinity and lipophilicity.

References

-

Aromsyn Co., Ltd. (2023). Product Specification: 2-Amino-4-fluoro-5-methylbenzoic acid (CAS 637347-83-2).[1][2][3][4] Retrieved from

-

BLD Pharm. (2023). Chemical Catalog: 2-Amino-4-fluoro-5-methylbenzoic acid. Retrieved from

-

Google Patents. (2020). CN111727190A: Pyridyl imidazolo benzodiazepine propionate compound and synthesis thereof. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Quinazolines. Retrieved from

-

SciELO. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from

Sources

- 1. 637347-83-2 | 2-amino-4-fluoro-5-methylbenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 874782-54-4|6-Amino-3-chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 1690247-35-8|6,6'-Azanediylbis(2-fluorobenzoic acid)|BLD Pharm [bldpharm.com]

- 4. 1260790-53-1|2-Amino-4,6-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

The Strategic Role of Fluorine in Modifying Benzoic Acid Properties: A Technical Guide for Drug Development Professionals

Introduction: The Understated Power of a Single Atom

In the landscape of medicinal chemistry, the benzoic acid scaffold is a recurring motif, a privileged structure valued for its synthetic versatility and established presence in numerous therapeutic agents. However, the unadorned phenyl ring and its carboxylic acid function often present a starting point rather than a final destination in the intricate journey of drug design. The strategic modification of this core structure is paramount to unlocking optimal physicochemical and pharmacokinetic properties. Among the myriad of chemical transformations available to the modern chemist, the introduction of fluorine stands out for its profound and often transformative impact.

This technical guide provides an in-depth exploration of the role of fluorine in modulating the properties of benzoic acid. We will dissect the causal mechanisms through which this small yet powerfully electronegative atom influences acidity, lipophilicity, metabolic stability, and molecular interactions. This document is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to empower the rational design of next-generation therapeutics. The strategic incorporation of fluorine is not merely an act of substitution; it is a nuanced art and science that can elevate a simple benzoic acid derivative into a potent and targeted therapeutic agent.[1]

I. Modulation of Physicochemical Properties: A Game of Electrons and Lipids

The introduction of fluorine onto the benzoic acid ring initiates a cascade of electronic and steric effects that fundamentally alter its behavior in biological systems. Understanding these changes is critical for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

A. Acidity (pKa): Fine-Tuning the Ionization State

The acidity of the carboxylic acid group, quantified by its pKa value, is a crucial determinant of a molecule's solubility, membrane permeability, and interaction with biological targets. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly influences the acidity of the benzoic acid moiety.[2] This effect stabilizes the resulting carboxylate anion, thereby increasing the acidity (i.e., lowering the pKa) of the parent molecule.[2]

The position of the fluorine atom on the benzene ring dictates the magnitude of this effect. An ortho-fluoro substituent generally leads to the most significant increase in acidity due to the proximity of the electron-withdrawing group to the carboxylic acid. However, the "ortho-effect" is a complex phenomenon that can also involve steric and intramolecular hydrogen bonding considerations.[3]

| Compound | pKa | logP |

| Benzoic Acid | 4.20 | 1.87 |

| 2-Fluorobenzoic Acid | 3.27 | 1.856 |

| 3-Fluorobenzoic Acid | 3.86 | 2.2 (calculated) |

| 4-Fluorobenzoic Acid | 4.14 | 2.07 |

| 3,5-Difluorobenzoic Acid | 3.37 | Data not found |

| 4-(Trifluoromethyl)benzoic Acid | 3.75 | Data not found |

Table 1: Comparison of pKa and logP values for selected fluorinated benzoic acids.[3][4]

Causality Behind the Experimental Choice: When designing a benzoic acid-based drug, tuning the pKa is often a primary objective. For instance, a lower pKa might be desirable to ensure the compound is in its ionized, more soluble form in the physiological pH of the blood (pH 7.4). Conversely, a higher pKa might be sought to favor the neutral, more membrane-permeant form for absorption in the gastrointestinal tract. The choice of fluorine substitution pattern allows for this precise modulation.

B. Lipophilicity (logP): Navigating the Hydrophobic Landscape

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. This property is a key driver of membrane permeability, plasma protein binding, and volume of distribution. The effect of fluorine on lipophilicity is nuanced. While fluorine is highly electronegative, the carbon-fluorine bond is poorly polarizable, which can lead to an increase in localized hydrophobicity.

Generally, the introduction of a single fluorine atom to an aromatic ring modestly increases the logP value. This can be advantageous for enhancing passive diffusion across biological membranes. However, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group can have a more pronounced effect on lipophilicity.

Experimental Workflow: Shake-Flask Method for logP Determination

The shake-flask method remains a gold-standard technique for the experimental determination of logP.[5][6]

Caption: Workflow for logP determination using the shake-flask method.

II. Impact on Pharmacokinetic Properties: The Body's Response

Beyond altering fundamental physicochemical properties, fluorine substitution can profoundly influence how a benzoic acid derivative behaves within a biological system, particularly concerning its metabolic fate and interactions with target proteins.

A. Metabolic Stability: Blocking the Paths of Degradation

A significant challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver. Aromatic hydroxylation is a common metabolic pathway for benzoic acid derivatives. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to enzymatic cleavage.

By strategically placing a fluorine atom at a metabolically vulnerable position on the benzoic acid ring, chemists can effectively "block" this site of metabolism. This can lead to a longer plasma half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.

Case Study: The Development of Celecoxib

The development of the COX-2 inhibitor, Celecoxib, provides a compelling example of leveraging metabolic insights. An early lead compound containing a p-fluorophenyl group exhibited an undesirably long half-life. By replacing the fluorine with a metabolically labile methyl group, the half-life was significantly reduced to a therapeutically acceptable range.[7][8] This case highlights that while enhancing metabolic stability is often a goal, the ability to modulate it in a controlled manner is equally crucial.

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay provides an early indication of a compound's metabolic stability.[2][9]

-

Preparation of Reagents:

-

Test compound stock solution (10 mM in DMSO).

-

Liver microsomes (e.g., human, rat) at a final protein concentration of 0.5 mg/mL.[9]

-

Phosphate buffer (pH 7.4).[9]

-

NADPH regenerating system (cofactor).[9]

-

Positive control compounds with known metabolic fates (e.g., midazolam, diclofenac).[2]

-

Quenching solution (e.g., acetonitrile with an internal standard).[2]

-

-

Incubation:

-

Time-Point Sampling:

-

Analysis:

-

Centrifuge the samples to pellet the precipitated proteins.[2]

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Interpretation:

-

Plot the percentage of the parent compound remaining against time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

-

B. Binding Interactions and Conformational Control

Fluorine can participate in a range of non-covalent interactions that can enhance a drug's binding affinity and selectivity for its target protein. These include:

-

Hydrogen Bonds: The polarized C-F bond can act as a weak hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The strong dipole of the C-F bond can engage in favorable electrostatic interactions within a protein's binding pocket.

-

Orthogonal Multipolar Interactions: Fluorine can interact with electron-rich aromatic systems (e.g., phenylalanine, tyrosine) in a manner that is distinct from hydrogen bonding.

Furthermore, the introduction of fluorine can influence the conformational preferences of the benzoic acid derivative, potentially pre-organizing it into a bioactive conformation that is more favorable for binding.

Case Study: Diflunisal

Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) that is a difluorinated derivative of salicylic acid. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.[10][11] The fluorine atoms contribute to the overall electronic properties and binding interactions of the molecule within the active site of the COX enzymes. Diflunisal has also been shown to stabilize the tetrameric structure of transthyretin (TTR), a protein implicated in certain types of amyloidosis, highlighting the role of fluorine in mediating protein-ligand interactions.[12][13]

III. Synthesis and Analytical Characterization

The successful implementation of fluorine in drug design relies on robust synthetic methodologies and precise analytical techniques for characterization.

A. Synthetic Strategies

The synthesis of fluorinated benzoic acids can be broadly approached in two ways:

-

From Fluorinated Precursors: This often involves starting with a commercially available fluorinated building block, such as a fluorotoluene or fluoroaniline, and then modifying it to introduce the carboxylic acid functionality.

-

Direct Fluorination: This involves the direct introduction of fluorine onto a pre-existing benzoic acid or a suitable derivative. Modern synthetic methods, such as nucleophilic and electrophilic fluorination reactions, have greatly expanded the scope and efficiency of this approach.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Schiemann Reaction

This classic method is a reliable route to fluoroaromatics from anilines.[4]

-

Diazotization:

-

Dissolve 4-aminobenzoic acid in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO2) while maintaining the low temperature to form the diazonium salt.

-

-

Fluoborate Precipitation:

-

Add a cold solution of fluoroboric acid (HBF4) to the diazonium salt solution to precipitate the diazonium tetrafluoroborate salt.

-

Isolate the precipitate by filtration and wash with cold water, followed by a cold alcohol and ether.

-

-

Thermal Decomposition:

-

Carefully heat the dried diazonium tetrafluoroborate salt. The salt will decompose to yield 4-fluorobenzoic acid, nitrogen gas, and boron trifluoride.

-

-

Purification:

-

The crude 4-fluorobenzoic acid can be purified by recrystallization or sublimation.

-

B. Analytical Characterization

19F NMR Spectroscopy: This is an indispensable tool for the characterization of fluorinated compounds. The 19F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive to NMR detection. The chemical shifts in 19F NMR are highly sensitive to the local electronic environment, providing a wealth of structural information.[14] The chemical shift range for organofluorine compounds is broad, typically spanning from -50 to -220 ppm.[14]

Caption: Logical flow for the analysis of fluorinated benzoic acids using 19F NMR.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of fluorinated benzoic acids. In negative-ion mode, the deprotonated molecule [M-H]⁻ is often the base peak. A characteristic fragmentation is the loss of the carboxyl group, resulting in an ion corresponding to the fluorophenyl fragment.[15]

IV. The Solid State: Crystal Engineering with Fluorine

The solid-state properties of a drug, including its crystal packing, polymorphism, and solubility, are critical for formulation and bioavailability. Fluorine can significantly influence these properties through its participation in various intermolecular interactions, such as hydrogen and halogen bonds. The interplay between these interactions can be harnessed to form co-crystals with tailored physical properties. Studies on co-crystals of benzoic acid with poly-fluorinated benzoic acids have shown that fluorine's position and its ability to form intermolecular bonds can steer the transformation from a solid solution to a cocrystal.[16] This provides a powerful tool for crystal engineering in drug development.[17][18]

Conclusion: A Versatile Tool for Rational Drug Design

The strategic incorporation of fluorine into the benzoic acid scaffold is a powerful and versatile strategy in modern drug discovery.[1] By understanding the fundamental principles of how fluorine modulates physicochemical and pharmacokinetic properties, medicinal chemists can rationally design molecules with enhanced acidity, optimized lipophilicity, improved metabolic stability, and superior binding affinity. The detailed experimental protocols and data presented in this guide serve as a practical resource for scientists engaged in the synthesis, characterization, and evaluation of fluorinated benzoic acid derivatives. As the quest for safer and more effective medicines continues, the judicious use of fluorine will undoubtedly remain a cornerstone of innovative drug design.

References

-

4-Fluorobenzoic acid. In Wikipedia. Retrieved from [Link]

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. International Journal of Chemical Sciences. Retrieved from [Link]

-

ADME Microsomal Stability Assay. BioDuro. Retrieved from [Link]

-

Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow... ResearchGate. Retrieved from [Link]

-

CrystEngComm. RSC Publishing. Retrieved from [Link]

-

Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. PubMed Central. Retrieved from [Link]

-

Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ResearchGate. Retrieved from [Link]

-

What is the mechanism of Diflunisal? Patsnap Synapse. Retrieved from [Link]

-

Potentiometric Titration of an Unknown Weak Acid. University of Massachusetts Lowell. Retrieved from [Link]

-

2-Fluorobenzoic acid. In Wikipedia. Retrieved from [Link]

-

LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

-

Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Microsomal Stability Assay. MTTlab. Retrieved from [Link]

-

Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. Retrieved from [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis. PubMed Central. Retrieved from [Link]

- CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour. Google Patents.

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]

-

Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications. Retrieved from [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Microsomal Stability - In Vitro Assay. Charnwood Discovery. Retrieved from [Link]

-

Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study. MDPI. Retrieved from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

-

Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Retrieved from [Link]

-

Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Retrieved from [Link]

-

What is Diflunisal used for? Patsnap Synapse. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

-

February 3, 2021. YouTube. Retrieved from [Link]

-

Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. Retrieved from [Link]

-

The substitution of fluorine with a methyl group reduced half-life of COX-II inhibitor and lead to the discovery of Celecoxib. ResearchGate. Retrieved from [Link]

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubMed Central. Retrieved from [Link]

-

Diflunisal treatment is associated with improved survival for patients with early stage wild-type transthyretin (ATTR) amyloid cardiomyopathy: the Boston University Amyloidosis Center experience. ResearchGate. Retrieved from [Link]

-

Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. Retrieved from [Link]

-

Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. ResearchGate. Retrieved from [Link]

-

Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. The Royal Society of Chemistry. Retrieved from [Link]

-

19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 11. What is Diflunisal used for? [synapse.patsnap.com]

- 12. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

A Robust Reversed-Phase HPLC Method for the Purification of 2-Amino-4-fluoro-5-methylbenzoic Acid

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, optimized, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-Amino-4-fluoro-5-methylbenzoic acid. This compound, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, possesses amphoteric properties that present a unique purification challenge.[1][2][3] This guide provides a comprehensive protocol, from an analysis of the molecule's physicochemical properties to a step-by-step purification workflow. The causality behind critical experimental choices, such as mobile phase pH and stationary phase selection, is explained to provide researchers with a foundational understanding for adapting this method to similar compounds.

Introduction: The Purification Challenge

2-Amino-4-fluoro-5-methylbenzoic acid is a substituted aromatic compound whose structural complexity is valuable in medicinal chemistry.[2] However, the presence of both an acidic carboxylic acid group and a basic amino group makes it amphoteric. This dual nature means its ionization state—and therefore its chromatographic behavior—is highly sensitive to pH.[4] Crude synthetic mixtures often contain closely related isomers or byproducts, making high-purity isolation essential for downstream applications and regulatory compliance.[5]

Standard chromatographic methods can suffer from poor peak shape, inconsistent retention times, and inadequate resolution. The method detailed herein overcomes these challenges by carefully controlling the mobile phase pH to modulate the analyte's ionization state, ensuring strong retention, sharp, symmetrical peaks, and efficient separation from impurities.

Foundational Analysis: Analyte Properties and Method Strategy

A successful purification strategy is built upon a thorough understanding of the target molecule's properties.

Physicochemical Properties

-

Structure: The molecule contains a benzene ring, a carboxylic acid group (-COOH), an amino group (-NH2), a fluorine atom (-F), and a methyl group (-CH3).

-

Amphoteric Nature: The carboxylic acid group is acidic (estimated pKa ~3-4), while the amino group is basic (estimated pKa of its conjugate acid ~4-5). The precise pKa values are influenced by the electronic effects of the other substituents.

-

Polarity: The presence of the ionizable amino and carboxyl groups makes the molecule relatively polar. However, the aromatic ring and methyl group contribute hydrophobic character. This dual characteristic makes it an ideal candidate for reversed-phase chromatography.[6]

Rationale for Reversed-Phase HPLC

Reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is the chosen modality. The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[4]

-

Stationary Phase Selection: A C18 (octadecylsilane) column is selected. Its long alkyl chains provide a highly hydrophobic surface area, which is necessary to sufficiently retain the polar analyte and offer the best resolution for aromatic compounds.[7]

-

Mobile Phase pH Control: This is the most critical parameter. To achieve reproducible retention and excellent peak shape, the ionization of the analyte must be suppressed.[8] By acidifying the mobile phase to a pH of approximately 3.0, we can ensure both functional groups are in a consistent, single ionic state:

-

The carboxylic acid group (pKa ~3-4) will be largely protonated (-COOH), rendering it neutral and more hydrophobic, thus increasing its retention on the C18 column.

-

The amino group (pKa ~4-5) will be fully protonated (-NH3+), making it charged. While this charge increases polarity, the overall retention is dominated by the hydrophobic interactions of the neutral aromatic ring and the protonated carboxylic acid.

-

A buffered mobile phase is essential to maintain a constant pH throughout the analysis, preventing peak broadening or splitting.[9]

Detailed Materials and Protocols

Equipment and Materials

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler/manual injector, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

HPLC Column: C18 stationary phase, 5 µm particle size, ≥100 Å pore size. (Dimensions to be selected based on required loading capacity, e.g., 10 x 250 mm for semi-preparative scale).

-

Solvents: HPLC-grade acetonitrile (ACN), methanol, and ultrapure water.

-

Reagents: Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.

-

Sample Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water or a composition similar to the initial mobile phase conditions.

Experimental Workflow Diagram

The overall purification process follows a logical sequence from preparation to final product.

Caption: Overall workflow for HPLC purification.

Step-by-Step Protocol

1. Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water.

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

-

Degas both mobile phases for 10-15 minutes using sonication or vacuum filtration.

2. Sample Preparation:

-

Accurately weigh the crude 2-Amino-4-fluoro-5-methylbenzoic acid.

-

Dissolve the sample in the sample diluent (e.g., 50:50 ACN:Water) to a concentration of 5-10 mg/mL. The exact concentration may need to be optimized to avoid column overloading.

-

Ensure the sample is fully dissolved. Use sonication if necessary.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method Parameters: Summarize all quantitative data into a clearly structured table for easy comparison.

| Parameter | Recommended Setting |

| Column | C18, 5 µm, 10 x 250 mm (Semi-preparative) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 100 - 500 µL (dependent on concentration and column size) |

| Run Time | 25 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90.0 | 10.0 |

| 15.0 | 30.0 | 70.0 |

| 18.0 | 5.0 | 95.0 |

| 20.0 | 5.0 | 95.0 |

| 20.1 | 90.0 | 10.0 |

| 25.0 | 90.0 | 10.0 |

4. Purification Run:

-

Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 10 column volumes or until a stable baseline is achieved.

-

Inject the filtered sample.

-

Monitor the chromatogram in real-time. The target compound should elute as a sharp, well-defined peak.

-

Collect the fraction corresponding to the main peak. Start collection just before the peak begins to rise and stop just after it returns to baseline to ensure high purity.

5. Post-Purification Processing:

-

Analyze a small aliquot of the collected fraction(s) using an analytical HPLC method to confirm purity (>99%).

-

Pool the pure fractions.

-

Remove the solvent using a rotary evaporator or lyophilizer to obtain the final purified solid compound.

Method Development Logic and Expected Results

The choice of parameters was guided by a systematic approach designed to maximize resolution and efficiency.

Caption: Decision tree for HPLC method development.

By employing the gradient method in the table above, impurities that are more polar than the target compound will elute early in the run, while more hydrophobic impurities will be retained longer. The target compound, 2-Amino-4-fluoro-5-methylbenzoic acid, is expected to elute as a sharp, symmetrical peak in the mid-gradient range. The use of formic acid as a mobile phase modifier is advantageous as it is volatile, making it easy to remove during the final solvent evaporation step.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative purification of 2-Amino-4-fluoro-5-methylbenzoic acid using reversed-phase HPLC. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, this method ensures high resolution, excellent peak shape, and robust reproducibility. The detailed explanation of the method development rationale equips researchers and drug development professionals with the necessary tools to not only implement this protocol but also to adapt it for the purification of other challenging amphoteric compounds.

References

-

MySkinRecipes. Methyl 5-amino-2-fluoro-4-methylbenzoate. Available at: [Link]

-

Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. ResearchGate. Available at: [Link]

- Google Patents. (2004). The preparation method of 2-amino-5-fluorobenzoic acid.

-

PubChem. Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Available at: [Link]

-

RPD. 4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride. Available at: [Link]

-

Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

-

Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

-

Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Available at: [Link]

- Environmental Science & Technology. (2001). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available at: [https://pubs.acs.org/doi/abs/10.1021/es001438+]

-

Journal of Chemical & Engineering Data. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents. Available at: [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

-

ALWSCI. (2024, May 10). Mobile Phase Selection Guide. Available at: [Link]

-

PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative... Available at: [Link]

-

ACS Central Science. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit... Available at: [Link]

-

ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Available at: [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH)... Available at: [Link]

-

ResearchGate. (2025, August 6). Rapid HPTLC Quantification of p-Aminobenzoic Acid... Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]

-

SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 5-amino-2-fluoro-4-methylbenzoate [myskinrecipes.com]

- 3. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 6. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developing HPLC Methods [sigmaaldrich.com]

- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 9. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]

using "2-Amino-4-fluoro-5-methylbenzoic acid" in yeast genetic counterselection

An In-depth Technical Guide to Counterselection in Yeast Genetics

A Note on "2-Amino-4-fluoro-5-methylbenzoic acid": An extensive review of scientific literature and established protocols indicates that "2-Amino-4-fluoro-5-methylbenzoic acid" is not a recognized or commonly used agent for genetic counterselection in Saccharomyces cerevisiae. It is likely that this query refers to a related class of fluorinated aromatic compounds that are staples in yeast genetics. This guide will therefore focus on the principles and applications of the gold-standard counterselection systems, providing the robust, verified protocols and in-depth mechanistic understanding required by research professionals.

We will primarily detail the most widely used system: 5-Fluoroorotic Acid (5-FOA) in conjunction with the URA3 gene. Additionally, we will discuss the analogous 5-Fluoroanthranilic Acid (5-FAA) system, which targets the TRP1 gene, to provide a broader understanding of the principles of antimetabolite-based counterselection.

Part 1: The Principle and Power of Genetic Counterselection

In the landscape of molecular genetics, the ability to select against the presence of a gene is as crucial as selecting for it. This process, known as negative or counterselection, is a cornerstone technique for a wide range of genetic manipulations in Saccharomyces cerevisiae. It enables powerful methodologies such as seamless gene deletions, efficient plasmid shuffling for the study of essential genes, and the creation of complex mutant strains.[1]

The fundamental principle of these techniques is the use of a "suicide" substrate—a non-toxic compound that is metabolically converted into a potent toxin by the product of a specific marker gene. Consequently, only cells that have lost this marker gene can survive and proliferate on media containing the substrate.

The URA3/5-FOA System: The Workhorse of Yeast Counterselection

The most prevalent and robust counterselection system in yeast leverages the dual functionality of the URA3 gene.[1]

-

Positive Selection: The URA3 gene encodes Orotidine-5'-phosphate (OMP) decarboxylase, an essential enzyme in the de novo pyrimidine biosynthesis pathway. It catalyzes the conversion of OMP to Uridine Monophosphate (UMP), a precursor for all pyrimidine nucleotides. Yeast strains with a non-functional ura3 allele are auxotrophic for uracil and cannot grow on media lacking it. Transformation with a functional URA3 gene restores prototrophy, allowing for the powerful selection of successful transformants on media lacking uracil (e.g., SC-Ura).[1]

-

Negative Selection (Counterselection): The OMP decarboxylase enzyme is not perfectly specific. It can also recognize the fluorinated analog 5-Fluoroorotic Acid (5-FOA). When URA3+ cells are grown in the presence of 5-FOA, the Ura3 protein converts it into the highly toxic compound 5-fluorouracil (5-FU).[2][3][4] 5-FU is further metabolized and incorporated into RNA and DNA, leading to widespread macromolecular dysfunction and rapid cell death.[3][5] Therefore, only cells that have lost the URA3 gene (ura3-) can survive on media containing 5-FOA.[2][6]

This elegant duality makes URA3 an exceptionally versatile tool for sophisticated genetic engineering.

Mechanism of 5-FOA Toxicity

The toxicity of 5-FOA in URA3+ cells is a multi-step metabolic activation process. Understanding this pathway is critical for troubleshooting and optimizing experimental design.

Caption: Metabolic activation of 5-FOA in URA3+ yeast cells.

Part 2: Core Applications & Experimental Protocols

Application 1: Seamless Gene Deletion

A common application of 5-FOA counterselection is to create unmarked gene deletions. This "pop-out" method involves two steps:

-

Integration: The target gene (YFG1, "Your Favorite Gene") is replaced with a URA3 cassette via homologous recombination. Transformants are selected on SC-Ura media.

-

Excision (Pop-out): The resulting strain is grown on 5-FOA medium. This selects for rare spontaneous recombination events between flanking repeat sequences (engineered into the initial deletion cassette) that excise the URA3 marker, leaving a clean deletion.

Caption: Workflow for seamless gene deletion using URA3 and 5-FOA.

Application 2: Plasmid Shuffling

Plasmid shuffling is an indispensable technique for studying essential genes.[7] It allows a researcher to maintain cell viability with a wild-type copy of an essential gene on a URA3-marked plasmid while introducing and testing mutant versions of the gene on a second plasmid with a different marker (e.g., LEU2). Plating on 5-FOA then selects for cells that have spontaneously lost the original URA3 plasmid, forcing the cells to rely solely on the mutant allele for survival.

Caption: Workflow for plasmid shuffling using 5-FOA counterselection.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of 5-FOA Counterselection Plates

Causality: The preparation of 5-FOA plates requires care. The medium must contain uracil, as the cells being selected are, by definition, ura3- and thus auxotrophic for uracil. The final concentration of 5-FOA is critical; too low, and background growth of URA3+ cells will be high; too high, and it may be toxic even to true ura3- cells. The pH of the final medium should be near 4.0, as 5-FOA is more effective at this pH.

Materials:

-

Yeast Nitrogen Base (YNB) w/o Amino Acids and Ammonium Sulfate

-

Ammonium Sulfate

-

Glucose (Dextrose)

-

Bacto Agar

-

Uracil

-

Appropriate CSM dropout mix (lacking specific nutrients to maintain other plasmids, if necessary)

-

5-Fluoroorotic Acid monohydrate

-

Sterile water

Methodology:

-

Prepare a 10X YNB + (NH₄)₂SO₄ Solution:

-

17 g Yeast Nitrogen Base w/o Amino Acids and Ammonium Sulfate

-

50 g Ammonium Sulfate

-

Dissolve in 1 L of distilled water.

-

Filter sterilize and store at 4°C.

-

-

Prepare the Main Medium (for 1 Liter):

-

In a 2 L flask, combine:

-

600 mL distilled water

-

20 g Bacto Agar

-

-

Autoclave for 20 minutes on a liquid cycle.

-

-

Prepare the 5-FOA Concentrate (400 mL):

-

In a separate 500 mL flask, combine:

-

350 mL sterile distilled water

-

100 mL of sterile 10X YNB + (NH₄)₂SO₄ solution

-

20 g Glucose (from a sterile 20% or 40% stock)

-

1 g 5-Fluoroorotic Acid

-

50 mg Uracil

-

Appropriate amount of CSM dropout mix

-

-

Gently warm and stir the solution to dissolve the 5-FOA. This can take time. Do not boil. Filter sterilize this solution.

-

-

Combine and Pour:

-

Cool the autoclaved agar flask to ~55-60°C in a water bath.

-

Aseptically pour the 400 mL of 5-FOA concentrate into the molten agar.[1]

-

Mix gently to avoid bubbles and pour ~25 mL per 100 mm petri dish.[1]

-

Let plates solidify at room temperature for 1-2 days, as they are more effective after a short aging period. Store at 4°C, protected from light.

-

Protocol 2: Plasmid Shuffling Procedure

-

Initial Culture: Inoculate a single colony of the starting yeast strain (e.g., genexΔ carrying the URA3, GENE-X WT plasmid) into 5 mL of liquid SC-Ura medium. Grow overnight at 30°C with shaking. This step ensures the starting population retains the essential plasmid.[1][8]

-

Transformation: Transform this strain with the second plasmid (e.g., LEU2, genex-mutant) using a standard lithium acetate protocol. Plate the transformation mixture onto SC-Ura-Leu plates to select for cells that have successfully taken up the second plasmid.[1]

-

Non-selective Growth (Crucial Step): Pick a few colonies from the SC-Ura-Leu plate and inoculate them into 5 mL of non-selective rich medium (YPD) or synthetic complete medium (SC). Grow for 12-16 hours at 30°C.[1][8] This step is critical as it removes the selection pressure for the URA3 plasmid, allowing for its spontaneous loss from the population.

-

Plating on 5-FOA: Create serial dilutions of the overnight culture (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water.[1]

-

Selection: Plate 100-200 µL of the appropriate dilutions onto the prepared 5-FOA plates. Also, plate a high dilution (e.g., 10⁻⁵, 10⁻⁶) onto YPD or SC plates to calculate the total number of viable cells.[1]

-

Incubation & Analysis: Incubate plates at 30°C for 2-5 days. Colonies that grow on 5-FOA have lost the URA3 plasmid. Verify the phenotype (e.g., temperature sensitivity for a ts-allele) and confirm plasmid loss by replica plating onto SC-Ura (should be no growth) and SC-Leu (should be growth).

Part 4: Alternative Systems and Troubleshooting

The TRP1/5-FAA System

An analogous counterselection system exists for the TRP1 marker, which is involved in tryptophan biosynthesis.[3]

-

Marker: TRP1 (encodes Phosphoribosylanthranilate isomerase).

-

Substrate: 5-Fluoroanthranilic Acid (5-FAA).

-

Mechanism: Cells with a functional tryptophan pathway (TRP1+) convert 5-FAA into toxic fluorotryptophan analogs, leading to cell death.[3][9] Strains lacking a functional TRP1 pathway are resistant.[9] This provides a valuable alternative when the URA3 marker is already in use in the strain background.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High background / No difference between control and test plates | 1. Inactive 5-FOA. 2. Incorrect plate preparation (e.g., wrong pH, no uracil). 3. High rate of spontaneous ura3 mutation in the starting strain. | 1. Use fresh, high-quality 5-FOA. 2. Remake plates, carefully checking all components and pH. 3. Streak-purify the starting strain to ensure a clonal population. |

| Very few or no colonies on 5-FOA plates | 1. The "pop-out" or plasmid loss event is very rare. 2. The mutant allele being introduced is lethal or confers a severe slow-growth phenotype. 3. Insufficient non-selective growth period for plasmid loss. | 1. Plate a higher concentration of cells. 2. This is a valid result; the mutant is likely non-viable. 3. Extend the non-selective growth period to 24 hours. |

| "Jackpot" cultures with variable results | Spontaneous ura3 mutants arose early in the liquid culture before plating, skewing results. | Inoculate multiple independent liquid cultures from separate colonies for the non-selective growth step. This ensures biological replicates. |

References

-

Benchchem. An In-depth Technical Guide to 5-FOA Counterselection in Saccharomyces cerevisiae.

-

Koren, A., et al. (2020). Modified protocol for URA3 counter-selection at highly expressed regions of Saccharomyces cerevisiae. protocols.io.

-

Liu, X., et al. (2015). Adaptation of the Yeast URA3 Selection System to Gram-Negative Bacteria and Generation of a ΔbetCDE Pseudomonas putida Strain. Applied and Environmental Microbiology, 81(19), 6747–6756.

-

Toyn, J. H., et al. (2000). A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance. Yeast, 16(6), 553–560.

-

Black, J. B., et al. (2023). Expanding tunable selection in yeast using auxotrophic markers URA3 and TRP1. bioRxiv.

-

Reid, R. J., et al. (2002). A high-efficiency method to replace essential genes with mutant alleles in yeast. Yeast, 19(4), 329–337.

-

Toyn, J. H., et al. (2000). A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance. Yeast, 16(6), 553-60.

-

Wikipedia. 5-Fluoroorotic acid.

-

United States Biological. 5-Fluoroorotic Acid Monohydrate (FOA, 5-FOA).

-

ResearchGate. Who can tell me the detailed method for the plasmid in Saccharomyces cerevisiae that can be removed by counter selection of URA3?.

- Alani, E., Cao, L., & Kleckner, N. (1987). A method for gene disruption that allows repeated use of URA3 selection in the construction of multiply disrupted yeast strains. Genetics, 116(4), 541–545.

-

De Kok, S., et al. (2004). Counter-selection facilitated plasmid construction by homologous recombination in Saccharomyces cerevisiae. BioTechniques, 36(5), 778-782.

-

Boeke, J. D., Trueheart, J., Natsoulis, G., & Fink, G. R. (1987). 5-Fluoroorotic acid as a selective agent in yeast molecular genetics. Methods in Enzymology, 154, 164–175.

-

Long, X., et al. (2024). Response mechanism of Saccharomyces cerevisiae under benzoic acid stress in ethanol fermentation. Scientific Reports, 14(1), 28484.

-

Horecka, J., & Davis, R. W. (2014). High-Efficiency Genome Editing and Allele Replacement in Prototrophic and Wild Strains of Saccharomyces. Genetics, 197(2), 485–496.

-

Ljungdahl, P. O., & Daignan-Fornier, B. (2012). Growth Inhibition by Amino Acids in Saccharomyces cerevisiae. Toxins, 4(9), 702–716.

-

Nevoigt, E. (2008). Practical Approaches for the Yeast Saccharomyces cerevisiae Genome Modification. Microorganisms, 6(1), 11.

-

Reynaud, A., et al. (2001). Counterselectable Markers: Untapped Tools for Bacterial Genetics and Pathogenesis. Microbiology and Molecular Biology Reviews, 65(3), 335–360.

-

Boeke, J. D., LaCroute, F., & Fink, G. R. (1984). A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance. Molecular & General Genetics MGG, 197(2), 345–346.

-

Piper, P., et al. (1998). The Saccharomyces cerevisiae Weak-Acid-Inducible ABC Transporter Pdr12 Transports Fluorescein and Preservative Anions from the Cytosol by an Energy-Dependent Mechanism. Journal of Biological Chemistry, 273(28), 17461–17468.

-

Aguilera, J., & Prieto, J. A. (2004). Yeast cells display a regulatory mechanism in response to methylglyoxal. FEMS Yeast Research, 4(6), 633–641.

-

Singer Instruments. What is Yeast Genetics?.

-

Kobayashi, E., et al. (1993). The formation mechanism by yeast of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone in Miso. Bioscience, Biotechnology, and Biochemistry, 57(9), 1505–1508.

-

Yuan, D. S. (2011). Dithizone Staining of Intracellular Zinc: An Unexpected and Versatile Counterscreen for Auxotrophic Marker Genes in Saccharomyces cerevisiae. PLoS ONE, 6(10), e25830.

-

Wikipedia. Yeast artificial chromosome.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Adaptation of the Yeast URA3 Selection System to Gram-Negative Bacteria and Generation of a ΔbetCDE Pseudomonas putida Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Fluoroorotic acid as a selective agent in yeast molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

application of "2-Amino-4-fluoro-5-methylbenzoic acid" in medicinal chemistry

Application Note: Strategic Utilization of 2-Amino-4-fluoro-5-methylbenzoic Acid in Medicinal Chemistry

Abstract

This application note details the strategic implementation of 2-Amino-4-fluoro-5-methylbenzoic acid as a high-value building block in drug discovery. While anthranilic acids are ubiquitous in medicinal chemistry, this specific fluorinated and methylated congener offers a unique "privileged structure" for synthesizing 6,7-disubstituted quinazolines , a scaffold central to EGFR, VEGFR, and JAK kinase inhibitors. This guide provides the rationale for its selection (metabolic stability via fluorine, hydrophobic filling via methyl) and a validated protocol for its conversion into the bioactive quinazolinone core.

Structural Rationale & Medicinal Chemistry Utility[1][2][3][4][5][6]

In modern lead optimization, the "Magic Methyl" and "Fluorine Scan" effects are critical strategies. 2-Amino-4-fluoro-5-methylbenzoic acid integrates both into a single precursor.

The Fluorine-Methyl Synergy

-

Metabolic Blockade (C4-Fluorine): In the resulting quinazoline core, the fluorine atom at the C7 position (derived from C4 of the acid) blocks oxidative metabolism (Phase I hydroxylation) by Cytochrome P450 enzymes. This extends the half-life (

) of the final drug candidate. -

Hydrophobic Anchor (C5-Methyl): The methyl group at C6 (derived from C5 of the acid) increases lipophilicity (

) and provides a steric handle that often occupies the hydrophobic pocket (Gatekeeper region) in kinase ATP-binding sites. -

Electronic Modulation: The electron-withdrawing nature of fluorine modulates the pKa of the adjacent amino group (in the precursor) and the electron density of the final aromatic system, influencing

-

Key Pharmacophore Mapping

This precursor is the regioselective key to 7-Fluoro-6-methylquinazolin-4(3H)-one , a scaffold found in next-generation tyrosine kinase inhibitors (TKIs).

Figure 1: Regiochemical translation of the anthranilic acid precursor to the bioactive quinazoline core.[1]

Synthetic Workflow: The Modified Niementowski Protocol

The classical Niementowski reaction (fusion with formamide) often suffers from low yields due to sublimation. The Formamidine Acetate Method is recommended for this fluorinated substrate to ensure high yield and purity under milder conditions.

Experimental Protocol: Synthesis of 7-Fluoro-6-methylquinazolin-4(3H)-one

Objective: Cyclization of 2-Amino-4-fluoro-5-methylbenzoic acid to the quinazolinone core.

Reagents & Equipment:

-

Starting Material: 2-Amino-4-fluoro-5-methylbenzoic acid (1.0 eq)

-

Cyclizing Agent: Formamidine acetate (1.5 eq)

-

Solvent: 2-Methoxyethanol (or Ethanol for greener chemistry, though higher T is preferred)

-

Apparatus: Round-bottom flask, Reflux condenser, Inert gas (N2/Ar) line.

Step-by-Step Methodology:

-